molecular formula C11H12O2 B092454 6-Methoxy-1-tetralone CAS No. 1078-19-9

6-Methoxy-1-tetralone

Cat. No. B092454
CAS RN: 1078-19-9
M. Wt: 176.21 g/mol
InChI Key: MNALUTYMBUBKNX-UHFFFAOYSA-N
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Description

6-Methoxy-1-tetralone is a chemical compound that has been the subject of various studies due to its potential as an intermediate in the synthesis of natural products, including diterpenes, sesquiterpenes, and triterpenes. The compound is characterized by the presence of a methoxy group attached to the sixth position of a tetralone ring structure. This structural feature makes it a versatile starting material for various chemical transformations aimed at producing complex organic molecules with biological activity .

Synthesis Analysis

The synthesis of 6-methoxy-1-tetralone and its derivatives has been approached through various methods. One such method involves the use of Grignard reactions starting from guaiacol, followed by selective reduction and Friedel-Crafts cyclization to produce 5,6-methylenedioxy-1-tetralone . Another study reported the conversion of commercially available 6-methoxy-1-tetralone into an olefin with high yield, which was then subjected to epoxidation and further transformation to yield the desired tetralone derivative . Additionally, isopropylation of 6-methoxy-1-tetralone has been explored as a route to produce intermediates for bioactive phenolic diterpenes .

Molecular Structure Analysis

The molecular structure of 6-methoxy-1-tetralone consists of a tetralone core, which is a bicyclic structure composed of a benzene ring fused to a four-carbon lactone ring. The methoxy group at the sixth position contributes to the reactivity and the potential for further functionalization of the molecule. The stereochemistry of derivatives synthesized from 6-methoxy-1-tetralone is also of interest, as seen in the stereospecific conversion of this compound into trans-3a,9b-dimethyl derivatives, which are relevant for the synthesis of triterpenes .

Chemical Reactions Analysis

6-Methoxy-1-tetralone undergoes various chemical reactions that are useful in synthetic organic chemistry. Dehydrogenation studies have been conducted to prepare 6-methoxy-1-naphthol, with the discovery of a novel addition product during the reaction with tetrachloro-1,2-benzoquinone . Bromination followed by dehydrobromination has also been employed to obtain naphthol derivatives in excellent yield . These reactions highlight the reactivity of the tetralone moiety and its utility in constructing more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-1-tetralone are influenced by its functional groups and molecular structure. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the compound's reactivity in various chemical reactions suggests it possesses characteristics typical of aromatic ketones with electron-donating substituents. The methoxy group is known to influence the electronic properties of the aromatic ring, which in turn affects the compound's reactivity towards electrophilic or nucleophilic agents .

Scientific Research Applications

  • 6-Methoxy-1-tetralone was transformed into an indan derivative related to sesquiterpenes like mutisianthol and jungianol, involving a thallium(III)-promoted ring-contraction and a Wittig olefination (Ferraz, Aguilar, & Silva, 2003).

  • It served as a starting material for synthesizing 8-Methoxy-1-tetralone via palladium-mediated cross-coupling reaction, catalytic hydrogenation, and intramolecular acylation (Castillo-Rangel, Pérez-Díaz, & Vázquez, 2016).

  • In a study, the isopropylation of 6-Methoxy-1-tetralone was carried out as a route to produce intermediates for the preparation of bioactive phenolic diterpenes Totarol and Sempervirol, known for their antimicrobial and anthelmintic activities (Banerjee et al., 2019).

  • Its synthesis was also achieved in a study focusing on creating highly oxygenated tetralone analogs, which are versatile building blocks for constructing biologically relevant molecules (Ghatak, Dorsey, Garner, & Pinney, 2003).

  • It was used in the synthesis of diterpenes, sesquiterpenes, and other natural products, showing its versatility as a starting material in organic synthesis (Poon et al., 2008).

  • Another study focused on a one-pot synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone, demonstrating its potential in streamlining synthesis procedures for complex molecules (Cabrera et al., 2014).

  • In medicinal chemistry, derivatives of 6-Methoxy-1-tetralone were designed to provide semirigid congeners of m-tyramine, showing promising dopamine-like effects in animal test models (Cannon, Koble, Long, & Verimer, 1980).

  • 7-Methoxy-1-Tetralone was studied for its anti-proliferative and anti-migratory effects in hepatocellular carcinoma cells, demonstrating significant suppression of cell proliferation and migration, and inducing apoptosis (Wen et al., 2020).

Safety And Hazards

The safety data sheet indicates that 6-Methoxy-1-tetralone may cause skin and eye irritation. In case of contact, it is advised to rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-naphthalen-1-one
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InChI

InChI=1S/C11H12O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNALUTYMBUBKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6057617
Record name 6-Methoxy-alpha-tetralone
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Molecular Weight

176.21 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 6-Methoxy-alpha-tetralone
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Product Name

6-Methoxy-1-tetralone

CAS RN

1078-19-9
Record name 6-Methoxy-1-tetralone
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Record name 6-Methoxy-alpha-tetralone
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Record name 6-Methoxy-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-
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Record name 6-Methoxy-alpha-tetralone
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Record name 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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Record name 6-METHOXY-.ALPHA.-TETRALONE
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Synthesis routes and methods

Procedure details

At 0° C., to a stirred mixture of crude tetralol 46 (269 g, 1.32 mol) and thiourea (100 g, 1.32 mol) was added 370 mL of glacial acetic acid. The reaction mixture was stirred at rt for approximatively 1 h. When thiourea was completely dissolved, the reaction mixture was poured in diethyl ether (8 L), stirred for 2 h and the precipitated salt was filtered to afford 285 g (62% from 6-methoxy-1-tetralone) of compound 47. 1H NMR (400 MHz, acetone-d6) δ 1.82 (m, 2H), 1.89 (s, 3H), 2.61 (m, 2H), 2.77 (m, 2H), 3.77 (s, 3H), 3.86 (d, J=7.8 Hz, 2H), 6.04 (m, 1H), 6.69 (m, 1H), 6.75 (m, 1H), 7.56 (d, J=8.8 Hz, 1H) ppm (described in JOC, 33, 3126 (1968)).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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